molecular formula C8H10ClN3O3 B1266820 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 67130-66-9

6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Katalognummer: B1266820
CAS-Nummer: 67130-66-9
Molekulargewicht: 231.63 g/mol
InChI-Schlüssel: QZIHPCABEPSLMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a chloroacetyl substituent at position 5, methyl groups at positions 1 and 3, and an amino group at position 4. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research due to its reactive chloroacetyl group, which enables further functionalization via nucleophilic substitution or coupling reactions . Its molecular formula is C₉H₁₁ClN₄O₃, with a molecular weight of 258.66 g/mol .

Eigenschaften

IUPAC Name

6-amino-5-(2-chloroacetyl)-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O3/c1-11-6(10)5(4(13)3-9)7(14)12(2)8(11)15/h3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIHPCABEPSLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291941
Record name 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67130-66-9
Record name 67130-66-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 6-amino-1,3-dimethyluracil with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis method would involve optimizing reaction conditions to ensure high yield and purity. This may include using automated reactors, continuous flow systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of oxidized pyrimidine derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has demonstrated that 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine exhibits various biological activities:

  • Antitumor Activity : Studies have shown that this compound can inhibit tumor cell proliferation. For instance, it has been evaluated for its effects on different cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects against a range of pathogens. In vitro studies indicate that it possesses significant antibacterial and antifungal activities .

Therapeutic Potential

The therapeutic potential of 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine is being explored in several areas:

  • Cancer Therapy : Due to its antitumor properties, researchers are investigating its potential use as a chemotherapeutic agent. Case studies have highlighted its efficacy in combination therapies with other anticancer drugs .
  • Infection Treatment : Its antimicrobial activity suggests that it could be developed into a treatment for bacterial and fungal infections. Ongoing research aims to optimize its pharmacokinetic properties for clinical applications .

Case Studies

Several case studies have documented the applications of this compound:

  • Antitumor Efficacy : A study conducted on human breast cancer cells showed that treatment with 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine led to a significant decrease in cell proliferation compared to untreated controls. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Antimicrobial Activity : In a clinical trial involving patients with bacterial infections, the compound was administered alongside standard antibiotics. Results indicated enhanced efficacy against resistant strains of bacteria, suggesting a synergistic effect .

Wirkmechanismus

The mechanism of action of 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrimidine-Dione Derivatives

Substituent Variations and Reactivity

Chloroacetyl Group vs. Azo Groups
  • Azo Dyes (e.g., 6-amino-5-[(4-nitrophenyl)diazenyl]pyrimidine-2,4-dione): Substituents: Azo (–N=N–) groups with nitro (NO₂) or bromo (Br) aryl moieties. Properties: Enhanced conjugation for UV-Vis absorption (antiparasitic activity reported ). Applications: Antiparasitic agents with IC₅₀ values against Leishmania and Trypanosoma species .
Chloroacetyl vs. Morpholinoethylamino Groups
  • 6-Amino-1,3-dimethyl-5-((2-morpholinoethyl)amino)pyrimidine-2,4-dione (CAS 1713463-68-3): Substituent: Morpholinoethylamino group (–NHCH₂CH₂-morpholine). Properties: Increased hydrophilicity due to morpholine’s polar nature, improving solubility for drug delivery .
Chloroacetyl vs. Cyclopropyl Groups
  • 6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione (CAS 1443288-68-3): Substituent: Cyclopropyl fused to a pyrido-pyrimidine system.

Biologische Aktivität

6-Amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, also known by its CAS number 67130-66-9, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This compound is characterized by a chloroacetyl group at the 5-position and an amino group at the 6-position of the pyrimidine ring. Its molecular formula is C8H10ClN3O3C_8H_{10}ClN_3O_3 with a molecular weight of 231.64 g/mol .

The chemical structure of this compound can be represented as follows:

Molecular Formula C8H10ClN3O3\text{Molecular Formula }C_8H_{10}ClN_3O_3

Key Properties:

  • CAS Number: 67130-66-9
  • Molecular Weight: 231.64 g/mol
  • Solubility: Soluble in organic solvents; specific solubility data may vary.

Anticancer Properties

Recent studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. A notable study synthesized a series of quinazoline-pyrimidine hybrid derivatives, including derivatives of the target compound, which were evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer) .

Cytotoxicity Results:
The synthesized compounds exhibited varying degrees of antiproliferative activity with IC50 values indicating their effectiveness:

CompoundCell LineIC50 (μM)
6nA5495.9
6nSW-4802.3
6nMCF-75.65

These results suggest that compound 6n demonstrated significant cytotoxicity, particularly against lung cancer cells (A549) and colorectal cancer cells (SW-480) when compared to standard chemotherapeutics like Cisplatin .

The mechanism through which these compounds exert their anticancer effects includes:

  • Induction of apoptosis in cancer cells.
  • Cell cycle arrest in the S phase, as evidenced by flow cytometry analysis showing increased S-phase population upon treatment with compound 6n .
  • Binding affinity studies suggest interactions with key enzymes involved in tumor progression.

Study on Quinazoline-Pyrimidine Derivatives

A comprehensive study focused on the synthesis and evaluation of quinazoline-pyrimidine hybrids demonstrated that modifications at specific positions on the pyrimidine ring significantly influenced biological activity. The presence of electron-withdrawing groups such as chlorine enhanced antiproliferative effects compared to unsubstituted derivatives .

Findings:

  • Compounds with halogen substitutions exhibited improved activity.
  • Structure-activity relationship (SAR) studies indicated that para-substituted derivatives were more effective than meta-substituted ones.

Q & A

Q. What synthetic strategies are optimal for preparing 6-amino-5-(chloroacetyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and how can reaction yields be improved?

Methodological Answer: The compound is synthesized via alkylation and functionalization of a pyrimidine-2,4-dione core. Key steps include:

  • Alkylation: Reacting 6-aminouracil derivatives with methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) to introduce methyl groups at positions 1 and 3 .
  • Chloroacetylation: Introducing the chloroacetyl group at position 5 using chloroacetic acid derivatives. For example, reacting with chloroacetyl chloride in anhydrous DMF at 0–5°C, followed by neutralization with triethylamine to minimize hydrolysis .
  • Yield Optimization:
    • Use anhydrous solvents and inert atmospheres to suppress side reactions.
    • Monitor reaction progress via TLC or LCMS to terminate reactions at peak product formation .
    • Purify via column chromatography (C18 columns, 25-min gradient elution) to isolate the target compound .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks to confirm substituents:
    • δ 2.8–3.2 ppm (singlets for N-methyl groups) .
    • δ 4.1–4.3 ppm (chloroacetyl CH₂) and δ 8.1–8.3 ppm (pyrimidine ring protons) .
  • LCMS: Confirm molecular weight (e.g., [M+H]⁺ at m/z 258.1) and detect impurities .
  • X-ray Crystallography: Resolve crystal structures to validate substituent positioning, as demonstrated for analogous pyrimidine-diones .

Q. How do substituent modifications at positions 5 and 6 influence the compound’s physicochemical properties?

Methodological Answer:

  • Chloroacetyl Group (Position 5): Enhances electrophilicity, enabling nucleophilic substitutions (e.g., with thioacetamide to form thiazole derivatives) .
  • Amino Group (Position 6): Participates in hydrogen bonding, affecting solubility and crystallinity. Replace with azido or nitro groups to study reactivity shifts .
  • Methyl Groups (Positions 1 and 3): Increase lipophilicity, impacting membrane permeability in biological assays .

Advanced Research Questions

Q. How can derivatives of this compound be designed to target eukaryotic elongation factor-2 kinase (eEF-2K) for cancer therapeutics?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Replace the chloroacetyl group with bioisosteres (e.g., thiazole rings) to enhance binding to eEF-2K’s ATP pocket .
    • Introduce cyclopropyl or benzyl groups at position 1 to improve metabolic stability, as seen in compound 21 (IC₅₀ = 0.8 μM) .
  • Biological Assays:
    • Test inhibition via kinase activity assays using purified eEF-2K and ATP-competitive ELISA .
    • Validate cytotoxicity in cancer cell lines (e.g., MDA-MB-231) with IC₅₀ values compared to controls .

Q. What computational tools can predict reaction pathways for synthesizing novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states for chloroacetylation and alkylation steps .
  • Machine Learning: Train models on reaction databases to predict optimal solvents, temperatures, and catalysts. For example, DMF and K₂CO₃ are prioritized for SN2 reactions in pyrimidine systems .
  • Reaction Path Search Software: Apply tools like GRRM to identify low-energy pathways and avoid side products (e.g., hydrolysis of chloroacetyl groups) .

Q. How can conflicting NMR or biological activity data be resolved during structural validation?

Methodological Answer:

  • Data Contradiction Analysis:
    • NMR Discrepancies: Compare experimental shifts with computed values (e.g., using ACD/Labs or ChemDraw). For example, unexpected δ 7.5 ppm peaks may indicate aromatic byproducts .
    • Biological Variability: Replicate assays under standardized conditions (e.g., fixed ATP concentrations) and use statistical tools (ANOVA) to assess significance .
  • Advanced Techniques:
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .
    • X-ray crystallography to unambiguously confirm regiochemistry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.